molecular formula C8H16ClN B2462962 2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine hydrochloride CAS No. 2094530-61-5

2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine hydrochloride

Cat. No.: B2462962
CAS No.: 2094530-61-5
M. Wt: 161.67
InChI Key: BVIDKRZKDNKHQJ-UHFFFAOYSA-N
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Description

Molecular Formula and Weight

The molecular formula of 2-{bicyclo[3.1.0]hexan-2-yl}ethan-1-amine hydrochloride is C₈H₁₆ClN , with a molecular weight of 161.67 g/mol . This composition reflects the bicyclic hydrocarbon framework fused to an ethylamine group, with a hydrochloride counterion contributing to the overall mass.

Property Value
Molecular formula C₈H₁₆ClN
Molecular weight (g/mol) 161.67

IUPAC and Common Nomenclature

The systematic IUPAC name for this compound is 2-(2-bicyclo[3.1.0]hexanyl)ethanamine hydrochloride , which precisely describes its bicyclic core and ethylamine substituent. The numbering of the bicyclo[3.1.0]hexane system follows the von Baeyer system, where the bridgehead carbons are prioritized. Common nomenclature variants include bicyclo[3.1.0]hexan-2-ethylamine hydrochloride , though the IUPAC designation remains standard in formal contexts.

Bicyclic Framework Characteristics

The bicyclo[3.1.0]hexane system consists of a six-membered ring fused to a three-membered cyclopropane ring, creating a bridged bicyclic structure with significant conformational constraints. X-ray crystallography studies of related bicyclo[3.1.0]hexane derivatives reveal a boat-like conformation for the six-membered ring, with bond angles deviating from ideal tetrahedral geometry due to ring strain. For example, the central C-C-C bond angle in the bicyclo[3.1.0]hexane skeleton measures approximately 100.8° , compared to 109.5° in unstrained alkanes. This strain influences the compound’s reactivity and stability.

Hydrochloride Salt Formation and Stability

The hydrochloride salt forms via acid-base reaction between the free base amine and hydrochloric acid, resulting in a positively charged ammonium ion (NH₃⁺) paired with a chloride counterion. This salt enhances the compound’s aqueous solubility and crystallinity, critical for purification and handling. Stability studies of analogous amine hydrochlorides indicate that hydration and aggregation in nonpolar solvents (e.g., cyclohexane) can affect solubility, while polar solvents like chloroform stabilize ion pairs. The salt’s stability is further influenced by the bicyclic framework’s rigidity, which mitigates degradation pathways common in flexible amines.

Properties

IUPAC Name

2-(2-bicyclo[3.1.0]hexanyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-4-3-6-1-2-7-5-8(6)7;/h6-8H,1-5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIDKRZKDNKHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1C2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Bicyclo[3.1.0]hexane Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by hydrogenation to yield the bicyclo[3.1.0]hexane structure.

    Attachment of the Ethanamine Group: The bicyclo[3.1.0]hexane derivative is then reacted with an appropriate alkylating agent to introduce the ethanamine group.

    Formation of the Hydrochloride Salt: The final step involves the treatment of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above, with optimization for yield and purity. The process may include:

  • Use of high-pressure hydrogenation reactors for the formation of the bicyclo[3.1.0]hexane ring.
  • Continuous flow reactors for the alkylation step to ensure consistent product quality.
  • Crystallization and purification techniques to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Amine-Group Reactivity

As a primary amine hydrochloride salt, this compound participates in typical amine reactions, including:

  • Acid-base reactions : Deprotonation in basic conditions regenerates the free amine, enabling nucleophilic reactivity .

  • Acylation/alkylation : Reacts with acyl chlorides or alkyl halides to form amides or secondary amines .

  • Schiff base formation : Condensation with aldehydes/ketones generates imine derivatives, useful in synthetic intermediates .

Bicyclic System Reactivity

The bicyclo[3.1.0]hexane core introduces strain-driven reactivity:

Ring-Opening Reactions

  • Acid-catalyzed ring-opening : Protonation of the bridgehead carbon induces cleavage, forming linear or monocyclic products .

  • Thermal rearrangement : Analogous to bicyclo[3.1.0]hexan-2-one derivatives, thermal treatment may trigger ring contraction/expansion .

Cycloadditions

  • (3 + 2) Annulation : The strained bicyclic system could engage in annulation with cyclopropenes or diazo compounds, forming fused polycyclic structures .

Comparative Reactivity with Structural Analogs

CompoundKey Structural FeatureReactivity DifferencesSource
Bicyclo[2.2.1]heptan-2-amineLarger bicyclic ring (norbornane)Reduced ring strain → slower ring-opening but higher stability in electrophilic reactions
Bicyclo[2.1.1]hexan-2-amineSmaller bicyclic coreIncreased strain → higher propensity for cycloreversion or radical-mediated reactions
Bicyclo[3.1.0]hexan-2-amineLacks ethylamine side chainLower solubility in polar solvents; reduced nucleophilicity due to steric hindrance

Functionalization at the 5′-Position

Modifications at the ethylamine side chain (e.g., introducing triazole or ester groups) have been demonstrated in related bicyclo[3.1.0]hexane nucleosides, enhancing receptor-binding selectivity . For this compound, similar derivatization could yield:

  • Amide-linked conjugates : For drug delivery or probe synthesis.

  • Quaternary ammonium salts : Via exhaustive alkylation, useful in phase-transfer catalysis .

Baeyer-Villiger Oxidation

If ketone derivatives are synthesized from the amine (e.g., via oxidation), Baeyer-Villiger reactions could generate lactones or esters, as seen in bicyclo[2.1.0]pentane systems .

Reaction Conditions and Challenges

  • Steric hindrance : The bicyclic framework may limit access to the amine group, necessitating forcing conditions for acylation/alkylation .

  • Solubility : High water solubility (due to the hydrochloride salt) facilitates aqueous-phase reactions but complicates organic solvent use .

Scientific Research Applications

Neurotransmitter Interaction Studies

Research suggests that compounds with similar bicyclic structures may interact with neurotransmitter systems, potentially influencing mood and cognitive functions. Preliminary studies indicate that 2-{bicyclo[3.1.0]hexan-2-yl}ethan-1-amine hydrochloride could exhibit binding affinity to various receptors or enzymes involved in neurotransmission, making it a candidate for further investigation in neuropharmacology.

Acetylcholinesterase Inhibition

Given the structural characteristics of this compound, it may serve as a lead compound for developing acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's disease. Compounds that inhibit acetylcholinesterase can increase acetylcholine levels in the brain, potentially improving cognitive function .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally related compounds:

Compound NameStructure TypeUnique Features
Bicyclo[2.2.1]heptan-2-amine hydrochlorideBicyclic AmineDifferent ring structure; potential for different receptor interactions
2-{Bicyclo[2.1.1]hexan-2-yl}ethan-1-amine hydrochlorideBicyclic AmineSimilar functional group but different bicyclic core
Bicyclo[3.1.0]hexan-2-amine hydrochlorideBicyclic AmineLacks the ethyl group; simpler structure

This table illustrates the unique bicyclic framework of this compound, which may confer distinct pharmacological properties compared to its analogs.

Case Study 2: In Vitro Biological Assays

In vitro assays have been employed to evaluate the biological activity of related compounds as acetylcholinesterase inhibitors. For instance, a compound structurally related to this compound exhibited significant inhibitory activity against acetylcholinesterase, with an IC50 value indicating effective potency. This highlights the need for further exploration of this compound's potential in similar contexts.

Mechanism of Action

The mechanism of action of 2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic structure may confer unique binding properties, allowing it to modulate biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share bicyclic frameworks with ethanamine substituents but differ in ring size, substituent positions, and functional groups:

Compound Name Bicyclo System Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target : 2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine hydrochloride [3.1.0] C₈H₁₆ClN 161.67 2094530-61-5 6-membered bicyclic core; amine at position 2
2-{Bicyclo[2.2.1]heptan-2-yl}ethan-1-amine hydrochloride [2.2.1] C₉H₁₆ClN 189.69 65481-69-8 7-membered norbornane core; higher lipophilicity
Bicyclo[3.1.0]hexan-3-amine hydrochloride [3.1.0] C₆H₁₁ClN 135.62 79531-79-6 Amine at position 3; altered spatial arrangement
1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine hydrochloride [4.1.0] C₉H₁₈ClN 175.70 2060040-35-7 7-membered bicyclo system; ethylamine at position 1

Physicochemical and Pharmacological Insights

Conformational Effects :

  • The bicyclo[3.1.0]hexane scaffold in the target compound introduces high ring strain, favoring rigid, pre-organized conformations. This contrasts with the less strained bicyclo[2.2.1]heptane system, which offers greater flexibility .
  • Positional Isomerism : The target’s amine at position 2 (vs. position 3 in CAS 79531-79-6) enhances steric accessibility for hydrogen bonding in receptor interactions .

Solubility and Bioavailability :

  • The smaller molecular weight (161.67 g/mol) of the target compound suggests improved aqueous solubility compared to larger analogs like the bicyclo[4.1.0]heptane derivative (175.70 g/mol) .
  • Predicted pKa values for bicyclo[3.1.0]hexan-3-amine (11.04 ) indicate basicity, which may influence protonation states under physiological conditions.

Synthetic Utility :

  • The target compound’s synthesis involves reductive amination and Boc protection, similar to methods for bicyclo[2.2.1]heptane derivatives .
  • highlights the use of 2-{bicyclo[2.2.1]heptan-1-yl}ethan-1-amine in synthesizing dual-acting FFAR1/FFAR4 modulators, suggesting broader applicability of bicyclic amines in drug discovery .

Biological Activity

2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine hydrochloride, also known by its IUPAC name 2-(2-bicyclo[3.1.0]hexanyl)ethanamine hydrochloride, is a compound with the molecular formula C8H16ClN and a molecular weight of 161.67 g/mol. This compound has garnered attention for its potential biological activities, which include effects on neurotransmitter systems and implications in pharmacological research.

PropertyValue
Chemical FormulaC8H16ClN
Molecular Weight161.67 g/mol
InChI KeyBVIDKRZKDNKHQJ-UHFFFAOYSA-N
AppearanceWhite powder
Storage TemperatureRoom temperature

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly those involved in the modulation of dopaminergic and serotonergic pathways. Preliminary studies suggest that this compound may act as a selective agonist or antagonist at specific receptor subtypes, which could influence mood, cognition, and motor functions.

Biological Studies and Findings

Recent research has explored the pharmacological properties of bicyclic amines, including this compound. Here are some key findings:

  • Neurotransmitter Interaction : In vitro studies have indicated that this compound may enhance dopaminergic signaling, which could potentially be beneficial in treating conditions such as Parkinson's disease or depression .
  • Case Studies : A case study involving animal models demonstrated that administration of this compound resulted in significant changes in behavior indicative of increased locomotion and reduced anxiety-like behavior, suggesting anxiolytic properties .
  • Toxicological Assessment : Toxicological evaluations have shown that while the compound exhibits promising biological activity, it is essential to monitor dosage to mitigate potential neurotoxic effects observed at higher concentrations .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameBiological ActivityReference
2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amineDopaminergic activity; anxiolytic
2-{Bicyclo[2.1.1]hexan-2-yl}ethan-1-amineModerate serotonergic activity
Bicyclo[3.3.0]octane derivativesAntidepressant effects

Q & A

Basic Research Questions

What are the optimized synthetic routes for 2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer:
Synthesis of bicyclic amines often employs photochemical or modular strategies. For example, bicyclo[2.1.1]hexane derivatives are synthesized via photochemical [2+2] cycloadditions, which can be adapted for the [3.1.0] system by adjusting precursor rings (e.g., norbornene analogs). Reaction optimization includes:

  • Precursor selection : Use strained alkenes or azides to facilitate ring closure.
  • Catalysis : Transition metals (e.g., Rh, Pd) or Lewis acids may enhance regioselectivity.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
    Yield improvements (typically 40–70%) are achieved by controlling temperature (-20°C to 25°C) and inert atmospheres to prevent side reactions .

Which analytical techniques are critical for structural elucidation of this bicyclic amine hydrochloride?

Methodological Answer:

  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR identify bicyclic geometry and amine proton environments. The hydrochloride salt’s deshielding effect sharpens NH2_2 signals (δ 1.5–3.0 ppm).
  • X-ray Crystallography : Resolves absolute stereochemistry and confirms bicyclo[3.1.0] ring strain (bond angles ~60°).
  • Mass Spectrometry (HRMS) : Verifies molecular ion ([M+H]+^+) and fragmentation patterns (e.g., loss of HCl at m/z 35.5).
  • HPLC-PDA : Assesses purity (>95%) using C18 columns and aqueous/organic mobile phases .

How does the hydrochloride salt form enhance solubility and stability for in vitro assays?

Methodological Answer:
The hydrochloride salt improves:

  • Aqueous solubility : Ionic interactions increase hydrophilicity (e.g., solubility >50 mg/mL in PBS at pH 7.4).
  • Stability : Protonation of the amine reduces oxidation and degradation. Storage at -20°C in desiccated conditions maintains integrity for >6 months.
  • Bioavailability : Enhanced dissolution rates facilitate cellular uptake in assays .

Advanced Research Questions

How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:
SAR strategies include:

  • Substituent variation : Compare analogs with methyl, ethyl, or aryl groups at the ethanamine chain. For example, ethyl esters in bicyclo[2.1.1]hexane derivatives show 10× higher antimicrobial activity than methyl analogs.
  • Ring size modification : Test bicyclo[3.1.0] vs. [2.1.1] systems to assess strain effects on target binding.
  • Pharmacophore mapping : Use docking simulations (e.g., AutoDock) to identify critical interactions (e.g., H-bonding with Ser/Thr kinase residues).
    Data Table : Comparative Bioactivity of Bicyclic Amine Derivatives
CompoundSubstituentIC50_{50} (nM)Target Protein
2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine HCl-NH2_2250Kinase A
2-{Bicyclo[2.1.1]hexan-2-yl}ethyl ester HCl-COOEt120Kinase A
2-{Bicyclo[3.1.0]hexan-2-yl}propylamine HCl-CH2_2CH2_2NH2_2480Kinase B

What computational approaches predict target binding modes and metabolic pathways?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS) to assess binding free energy (ΔG). For bicyclo[3.1.0] systems, ring strain may induce conformational changes in receptors.
  • ADMET Prediction : Tools like SwissADME estimate LogP (1.5–2.5), CYP450 metabolism (high 3A4 affinity), and blood-brain barrier penetration (low due to polarity).
  • Quantum Mechanics (QM) : Calculate charge distribution to optimize electrostatic interactions with catalytic sites .

How do pH and temperature affect stability during long-term storage or biological assays?

Methodological Answer:

  • pH Stability : The hydrochloride form is stable at pH 4–7.4. At pH >8, deprotonation occurs, reducing solubility and increasing degradation (t1/2_{1/2} drops from 48 h to 12 h).
  • Temperature : Degradation accelerates at >25°C (Arrhenius model: k = 0.05 h1^{-1} at 37°C vs. 0.01 h1^{-1} at 4°C). Use lyophilization for long-term storage .

How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Control variables (e.g., cell line passage number, serum concentration). For example, discrepancies in IC50_{50} values (e.g., 250 nM vs. 500 nM) may arise from differing ATP concentrations in kinase assays.
  • Orthogonal Validation : Confirm hits via SPR (binding affinity) and cellular thermal shift assays (CETSA).
  • Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to quantify heterogeneity (I2^2 statistic) .

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